The 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole Scaffold: A Technical Guide to Structure, Synthesis, and Pharmacological Application
The 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole Scaffold: A Technical Guide to Structure, Synthesis, and Pharmacological Application
Executive Summary
The discovery and optimization of novel chemotherapeutic and anticoagulant agents rely heavily on the identification of privileged structural motifs. 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole (CAS: 117358-82-4) has emerged as a highly versatile bicyclic scaffold in medicinal chemistry[1][2]. By fusing a pyrrolidine ring with an isoxazolidine system, this compound provides a rigid, three-dimensional framework that enhances target binding affinity, metabolic stability, and pharmacokinetic profiles[3][4].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications in drug discovery—specifically focusing on its role as a precursor for Factor Xa inhibitors and its intrinsic antimitotic properties[5][6].
Chemical Structure and Physicochemical Properties
The architecture of 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole consists of a fused bicyclic system containing both nitrogen and oxygen heteroatoms[3]. This unique spatial arrangement allows it to act as both a hydrogen bond donor and acceptor, facilitating diverse interactions with biological targets such as enzymes and cytoskeletal proteins[3][4].
Quantitative Data Summary
The following table summarizes the core physicochemical descriptors of the scaffold, which are critical for predicting its behavior in Lipinski-compliant drug design[2][7].
| Property | Value | Causality / Implication in Drug Design |
| IUPAC Name | 2-methyl-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,2]oxazole | Defines the exact stereochemical connectivity of the fused rings. |
| Molecular Formula | C₆H₁₂N₂O | Low molecular weight allows for extensive downstream functionalization. |
| Molecular Weight | 128.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| XLogP3 | -0.2 | High hydrophilicity; improves aqueous solubility of highly lipophilic parent drugs. |
| Topological Polar Surface Area (TPSA) | 24.5 Ų | Excellent membrane permeability; highly suitable for oral bioavailability. |
| Hydrogen Bond Donors/Acceptors | 1 / 3 | Facilitates robust docking within polar active sites (e.g., COX-2, Factor Xa). |
(Data sourced from [2])
Synthetic Methodology and Workflow
The foundational synthesis of the hexahydro-2H-pyrrolo[3,4-d]isoxazole core was pioneered by Ziegler et al. (1988)[5][8]. The most efficient route utilizes a 1,3-dipolar cycloaddition between a functionalized pyrroline (or maleimide derivative) and a nitrile oxide/nitrone[9].
Protocol 1: Self-Validating Synthesis of the Bicyclic Scaffold
Note: This protocol incorporates internal validation checkpoints to ensure regioselectivity and yield optimization.
-
Dipole Generation (In Situ): React an appropriate oxime with
-chlorosuccinimide (NCS) in dimethylformamide (DMF) to form a hydroximoyl chloride. Causality: In situ generation prevents the dimerization of the highly reactive nitrile oxide intermediate. -
Cycloaddition Setup: Add the dipolarophile (e.g.,
-methylmaleimide) and a mild base (triethylamine) dropwise at 0°C. Causality: Temperature control suppresses competing side reactions and ensures high diastereoselectivity. -
In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate system. Validation Check: The reaction is only quenched when the starting dipolarophile spot is completely consumed. If unreacted material remains after 4 hours, an additional 0.1 eq of base is added.
-
Reduction: Subject the resulting isoxazoline intermediate to catalytic hydrogenation (H₂, Pd/C) to yield the fully saturated hexahydro-isoxazole core.
-
Structural Validation: Confirm the cis-fusion of the bicyclic system using ¹H-NMR (focusing on the coupling constants of the bridgehead protons at positions 3a and 6a) and LC-MS (Target m/z: 129.1 [M+H]⁺)[10].
Workflow for the synthesis of the pyrrolo[3,4-d]isoxazole scaffold via 1,3-dipolar cycloaddition.
Pharmacological Applications and Mechanisms of Action
The pyrrolo[3,4-d]isoxazole scaffold is a "privileged structure" capable of interacting with multiple distinct biological targets[1][3].
Anticoagulant Agents (Factor Xa Inhibition)
Derivatives of 2-methylhexahydro-2H-pyrrolo[3,4-d]isoxazole are critical synthetic intermediates for a novel class of oxazolidinone-based Factor Xa inhibitors [5][10]. Traditional anticoagulants (e.g., warfarin, heparin) suffer from narrow therapeutic indices and non-selective inhibition[8]. By incorporating the rigid pyrrolo-isoxazole moiety, researchers have developed highly selective oral inhibitors that block the coagulation cascade at the crucial intersection of the intrinsic and extrinsic pathways[10][11].
Factor Xa inhibition pathway by oxazolidinone derivatives utilizing the pyrrolo-isoxazole scaffold.
Antitumor and Cytotoxic Activity
Recent oncological studies demonstrate that compounds containing the pyrrolo[3,4-d]isoxazole framework exhibit potent antiproliferative activity against human cervical carcinoma (HeLa), erythroleukemia (K-562), and melanoma (Sk-mel-2) cell lines[1][3].
-
Mechanism: Confocal microscopy reveals that these compounds induce pronounced cytoskeletal alterations. They trigger the diffuse redistribution of granular actin within the cytoplasm and cause the complete disappearance of structured actin filaments, leading to a significant reduction in filopodia-like membrane protrusions[1][3].
Protocol 2: Self-Validating In Vitro Cytotoxicity & Actin Evaluation
To ensure the integrity of biological data when testing new pyrrolo[3,4-d]isoxazole derivatives, the following self-validating MTS assay protocol is standard:
-
Cell Seeding: Seed HeLa cells at a density of
cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂. -
Compound Treatment: Treat cells with serial dilutions of the synthesized derivative (e.g., 1 to 100 μg/mL).
-
Internal Control: Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).
-
-
MTS Incubation: After 72 hours, add 20 μL of MTS reagent per well. Incubate for 2 hours. Causality: MTS is reduced by metabolically active cells into a colored formazan product, directly correlating absorbance with cell viability[3].
-
Data Validation Check: Read absorbance at 490 nm. Validation: The assay is only considered valid if the vehicle control shows >95% viability and the positive control yields an IC₅₀ within ±10% of its known historical baseline.
-
Confocal Microscopy (Secondary Validation): Fix a parallel batch of treated cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with Phalloidin-FITC. Causality: This visually confirms that the reduction in viability is mechanistically linked to the disruption of the actin cytoskeleton, validating the primary MTS data[1].
Conclusion
2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole is far more than a simple building block; it is a meticulously engineered scaffold that imparts critical drug-like properties to complex molecules. Whether utilized as a highly selective Factor Xa inhibitor backbone to prevent thrombosis or as an actin-disrupting antimitotic agent, its predictable synthesis and robust physicochemical profile make it an indispensable tool for modern drug development professionals.
References
-
PubChem - 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole | C6H12N2O | CID 21796747. National Center for Biotechnology Information. Available at:[Link]
-
Sciforum - Study of cytotoxicity of pyrrolo-[3,4-d]isoxazoles against tumor cell lines. Sciforum platform. Available at:[Link]
- Google Patents - Substituted oxazolidinones and their use in the field of blood coagulation (US7157456B2).
- Google Patents - Substituted oxazolidinones and their use in the field of blood coagulation (US20030153610A1).
-
Bentham Science - Pyrrolo-isoxazole: A Key Molecule with Diverse Biological Actions. Mini-Reviews in Medicinal Chemistry. Available at:[Link]
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